molecular formula C13H18N2 B12547348 4-(Diethylamino)-2,6-dimethylbenzonitrile CAS No. 173976-03-9

4-(Diethylamino)-2,6-dimethylbenzonitrile

Katalognummer: B12547348
CAS-Nummer: 173976-03-9
Molekulargewicht: 202.30 g/mol
InChI-Schlüssel: FTQQHINYCFNQJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Diethylamino)-2,6-dimethylbenzonitrile is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a diethylamino group attached to a benzene ring, which is further substituted with two methyl groups and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-2,6-dimethylbenzonitrile typically involves the reaction of 2,6-dimethylbenzonitrile with diethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the nucleophilic substitution reaction between the nitrile group and diethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Diethylamino)-2,6-dimethylbenzonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-(Diethylamino)-2,6-dimethylbenzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 4-(Diethylamino)-2,6-dimethylbenzonitrile exerts its effects involves interactions with molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The nitrile group can also interact with enzymes and other proteins, potentially modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Diethylamino)salicylaldehyde
  • 4-Dimethylaminopyridine
  • 4-Aminoquinolines

Uniqueness

4-(Diethylamino)-2,6-dimethylbenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

173976-03-9

Molekularformel

C13H18N2

Molekulargewicht

202.30 g/mol

IUPAC-Name

4-(diethylamino)-2,6-dimethylbenzonitrile

InChI

InChI=1S/C13H18N2/c1-5-15(6-2)12-7-10(3)13(9-14)11(4)8-12/h7-8H,5-6H2,1-4H3

InChI-Schlüssel

FTQQHINYCFNQJR-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC(=C(C(=C1)C)C#N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.